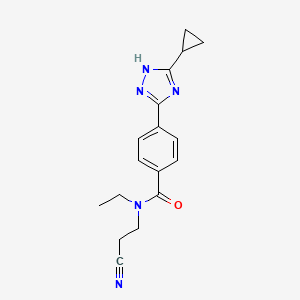
1-(3-Fluoro-2-methylphenyl)sulfonyl-4-(oxolan-3-ylmethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Fluoro-2-methylphenyl)sulfonyl-4-(oxolan-3-ylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
作用机制
The mechanism of action of 1-(3-Fluoro-2-methylphenyl)sulfonyl-4-(oxolan-3-ylmethyl)piperazine involves its interaction with the target enzymes and receptors. It has been reported to act as a competitive inhibitor of PDE5 and PDE10 enzymes, which are involved in the regulation of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP) levels. By inhibiting these enzymes, 1-(3-Fluoro-2-methylphenyl)sulfonyl-4-(oxolan-3-ylmethyl)piperazine increases the levels of cGMP and cAMP, leading to vasodilation and improved blood flow. It has also been reported to act as a partial agonist of dopamine D2 receptors, which are involved in the regulation of mood, behavior, and movement.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-Fluoro-2-methylphenyl)sulfonyl-4-(oxolan-3-ylmethyl)piperazine depend on its target enzymes and receptors. It has been reported to exhibit vasodilatory effects by inhibiting PDE5 and PDE10 enzymes, leading to improved blood flow. It has also been reported to exhibit antipsychotic effects by acting as a partial agonist of dopamine D2 receptors. These effects have potential applications in the treatment of various diseases, including erectile dysfunction and schizophrenia.
实验室实验的优点和局限性
One of the advantages of 1-(3-Fluoro-2-methylphenyl)sulfonyl-4-(oxolan-3-ylmethyl)piperazine is its potential as a lead compound in drug discovery and development. Its inhibitory activity against various enzymes and receptors makes it a promising candidate for the development of drugs targeting these enzymes and receptors. However, one of the limitations of 1-(3-Fluoro-2-methylphenyl)sulfonyl-4-(oxolan-3-ylmethyl)piperazine is its low solubility in water, which can make it challenging to work with in laboratory experiments.
未来方向
There are several potential future directions for research on 1-(3-Fluoro-2-methylphenyl)sulfonyl-4-(oxolan-3-ylmethyl)piperazine. One direction is to investigate its potential as a treatment for Alzheimer's disease and Parkinson's disease, as the dysregulation of PDE10 enzyme has been linked to these diseases. Another direction is to investigate its potential as a treatment for schizophrenia, as the partial agonist activity of dopamine D2 receptors has been linked to the antipsychotic effects of drugs used to treat this disease. Additionally, further research can be conducted to improve the solubility of 1-(3-Fluoro-2-methylphenyl)sulfonyl-4-(oxolan-3-ylmethyl)piperazine, which can make it easier to work with in laboratory experiments.
合成方法
The synthesis of 1-(3-Fluoro-2-methylphenyl)sulfonyl-4-(oxolan-3-ylmethyl)piperazine involves the reaction of 3-fluoro-2-methylbenzenesulfonyl chloride with 3-hydroxymethylpiperazine in the presence of a base. The reaction is carried out under controlled conditions, and the product is purified using column chromatography. The yield of the product is reported to be around 75%.
科学研究应用
1-(3-Fluoro-2-methylphenyl)sulfonyl-4-(oxolan-3-ylmethyl)piperazine has shown potential as a lead compound in drug discovery and development. It has been reported to exhibit inhibitory activity against various enzymes and receptors, including phosphodiesterase 5 (PDE5), phosphodiesterase 10 (PDE10), and dopamine D2 receptors. These enzymes and receptors play a crucial role in various physiological processes, and their dysregulation has been linked to several diseases, including Alzheimer's disease, Parkinson's disease, and erectile dysfunction.
属性
IUPAC Name |
1-(3-fluoro-2-methylphenyl)sulfonyl-4-(oxolan-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3S/c1-13-15(17)3-2-4-16(13)23(20,21)19-8-6-18(7-9-19)11-14-5-10-22-12-14/h2-4,14H,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPYNEGMJAKIBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)N2CCN(CC2)CC3CCOC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

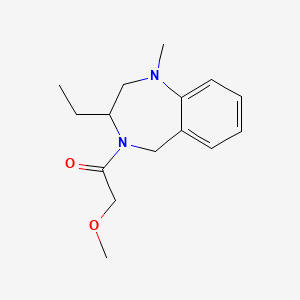

![(2-bromo-6-fluorophenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7583454.png)
![3-[2-(Azocan-1-yl)-2-oxoethyl]-1,3-oxazinan-2-one](/img/structure/B7583484.png)
![[(3S)-3-hydroxypyrrolidin-1-yl]-(4-methoxy-2-methylphenyl)methanone](/img/structure/B7583492.png)
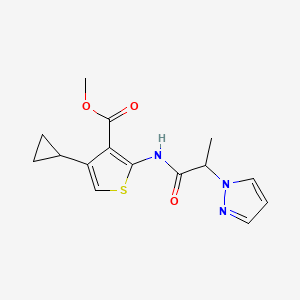
![N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B7583510.png)
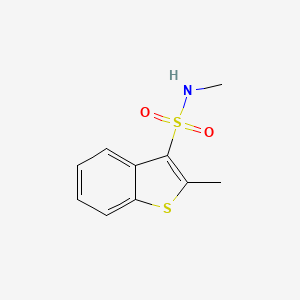
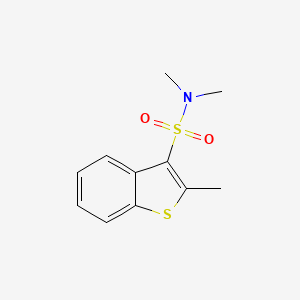

![1-[(2-chloro-4-methoxyphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B7583544.png)
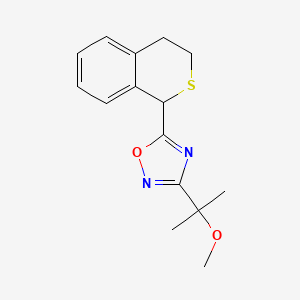
![1-[2-(2-Chlorophenyl)ethyl]-3,5-dimethyl-1,2,4-triazole](/img/structure/B7583549.png)
